3-methoxy-N-(trifluoromethyl)aniline
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Overview
Description
3-Methoxy-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8F3NO. It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a trifluoromethyl group and a methoxy group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-N-(trifluoromethyl)aniline can be synthesized through several methods. One common method involves the reaction of 3-methoxyaniline with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Another method involves the use of trifluoromethylation reagents such as trifluoromethyl sulfonic acid or trifluoromethyl trimethylsilane. These reagents react with 3-methoxyaniline under specific conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
3-Methoxy-N-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .
The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-5-(trifluoromethyl)aniline
- 4-Methoxy-3-(trifluoromethyl)aniline
- 2-Methyl-3-(trifluoromethyl)aniline
Uniqueness
3-Methoxy-N-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and trifluoromethyl groups enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
3-methoxy-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H8F3NO/c1-13-7-4-2-3-6(5-7)12-8(9,10)11/h2-5,12H,1H3 |
InChI Key |
PJHNKDNDYRWGFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(F)(F)F |
Origin of Product |
United States |
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